molecular formula C10H16O2 B1616106 Piperitone oxide CAS No. 5286-38-4

Piperitone oxide

Cat. No.: B1616106
CAS No.: 5286-38-4
M. Wt: 168.23 g/mol
InChI Key: IAFONZHDZMCORS-UHFFFAOYSA-N
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Description

Piperitone oxide (C₁₀H₁₄O₂; molecular weight 166.21) is a bicyclic monoterpene epoxide characterized by the IUPAC name 3-isopropyl-6-methyl-7-oxa-bicyclo[4.1.0]heptan-2-one. It exists in stereoisomeric forms, including cis- and trans-piperitone oxide, with distinct physicochemical properties . This compound is prevalent in essential oils (EOs) of Mentha spp., Lippia spp., and Clinopodium odorum, where it contributes to bioactivities such as insecticidal, cardiovascular, and antinociceptive effects . Recent studies highlight its novel role in inhibiting PCSK9, a protein linked to cholesterol metabolism, at concentrations as low as 12.5 µM .

Scientific Research Applications

Piperitone oxide is a naturally occurring monoterpene found in various species of the Mentha genus, among other organisms . It has a molecular weight of 168.23 g/mol and the molecular formula C10H16O2C_{10}H_{16}O_2 . this compound has several synonyms, including pipertone oxide, 1,2-epoxy-p-menthane-3-one, and piperitone 1-oxide .

Detailed Research Findings

  • PCSK9 and LDLR Modulation: this compound, a volatile component of mint oil, effectively reduces PCSK9 expression . Mint oil increases LDLR expression and suppresses PCSK9 levels, suggesting a berberine-like behavior .
  • Mosquito Control: Piperitenone oxide isolated from Mentha spicata variety viridis is effective against various stages of A. stephensi . It is highly toxic and repellent to adults, inhibits oviposition, and prevents egg hatching .
  • Antimicrobial Properties: Mentha pulegium essential oil, with this compound as a major constituent, demonstrates significant antioxidant activity and antibacterial effects .
  • Infantile Colic Treatment: Mentha piperita may be used to help control infantile colic .

Data Table: Biological Activities of this compound

ActivityDescription
Vector ControlToxic and repellent against Anopheles stephensi, inhibiting oviposition and egg hatching .
Antimicrobial ActivityAntibacterial effects against Bacillus subtilis and Proteus mirabilis .
Lipid Metabolism ModulationReduces PCSK9 expression, leading to increased LDLR expression and enhanced cholesterol uptake .
Antioxidant ActivityMentha pulegium essential oil exhibits antioxidant properties .
Infantile Colic ControlMentha piperita may help control infantile colic .

Case Studies

While specific case studies were not available in the search results, the following applications can be considered as potential case studies:

  • Use of Mentha Extracts in Vector Control:
    • This compound isolated from Mentha spicata showed higher efficacy than the crude essential oil in bioassays against A. stephensi . The lethal response of this compound toward fourth instar larvae showed an LD50 value of 61.64 microg/ml .
  • Application in Lipid Metabolism Research:
    • Mint oil containing this compound increased LDLR expression and suppressed PCSK9 levels in cell lines . This suggests its potential use in managing cholesterol levels .
  • Traditional Medicine:
    • Mentha suaveolens is used in Mediterranean areas as a traditional medicine, and its major chemical constituent, piperitenone oxide, exhibits numerous bioactivities in cells and animals .

Authoritative Insights

  • This compound and related compounds in Mentha species have significant biological activities, making them valuable in various applications .
  • The effectiveness of this compound in mosquito control suggests its potential as a natural alternative to synthetic agents .
  • The role of this compound in modulating lipid metabolism highlights its potential in developing nutraceuticals for managing cholesterol levels .

Chemical Reactions Analysis

Structural Identification and Characterization

Piperitone oxide is characterized by a 7-oxabicyclo[4.1.0]heptan-2-one backbone with methyl and isopropyl substituents. Key structural insights include:

  • NMR analysis (¹H/¹³C):

    • Geminal methyl groups at δ 0.80–0.90 ppm (¹H) and δ 18–20 ppm (¹³C) .

    • HMBC correlations confirm the isopropyl group at C-6 (δ 52 ppm) and epoxide moiety at C-2 (δ 63.2 ppm) .

  • GC-MS data :

    Retention IndexColumn TypeMolecular WeightAbundance (%)
    1253RTX-5Sil MS168.2326.59
    1754HP-Innowax168.2316.50

Pharmacological Activity and Biochemical Interactions

This compound modulates lipid metabolism pathways:

  • PCSK9/LDLR modulation :

    • Reduces PCSK9 expression by 40% at 50 μM, enhancing LDLR activity in hepatocytes .

    • Synergistic effects observed with phytosterols in supercritical CO₂ extracts of Mentha longifolia .

  • Differentiation-inducing activity :

    • (+)-Enantiomer exhibits 2.5-fold stronger activity than (–)-enantiomer in cell differentiation assays .

Stereochemical Considerations and Enantiomeric Activity

  • Natural occurrence :

    • This compound in Mentha spicata has 66% enantiomeric excess (ee) of (+)-enantiomer .

  • Synthetic resolution :

    • Chiral HPLC separates (±)-piperitenone oxide into (>98% ee) enantiomers using cellulose tris(3,5-dimethylphenylcarbamate) columns .

Synthetic Modifications and Derivative Formation

Key reactions include:

  • Epoxidation :

    SubstrateConditionsProductYield (%)
    PiperitenoneH₂O₂, phosphate buffer, pH 8(±)-Piperitenone oxide24
    PiperitenoneH₂O₂, basic conditionstrans-Piperitenone dioxide17
  • Oxidative degradation :

    • Forms 5-methyl-3-isopropyl-2-oxo-cyclohexyl acetate under acidic conditions .

Q & A

Basic Research Questions

Q. How can researchers identify and quantify piperitone oxide in plant essential oils?

Methodological Answer: this compound is commonly identified and quantified using gas chromatography-mass spectrometry (GC/MS) . Key steps include:

  • Sample Preparation : Extract essential oils via hydrodistillation or steam distillation, followed by solvent extraction (e.g., hexane) .
  • GC/MS Parameters : Use a non-polar column (e.g., DB-5MS) with a temperature gradient (e.g., 50°C to 250°C at 3°C/min). This compound typically elutes at ~25–30 minutes, depending on the setup.
  • Quantification : Compare peak areas to calibration curves generated with reference standards (if available) or use relative abundance normalized to internal standards (e.g., n-alkanes). For example, GC/MS analysis of Mentha longifolia essential oil reported this compound as the dominant component (83.32% of total oil) .

Q. What protocols are recommended for isolating this compound from natural matrices?

Methodological Answer: Isolation involves a combination of fractional distillation and column chromatography :

  • Step 1 : Perform steam distillation of plant material (e.g., Mentha haplocalyx) to obtain crude essential oil .
  • Step 2 : Fractionate the oil using silica gel chromatography with a gradient elution (e.g., hexane:ethyl acetate 9:1 to 1:1). This compound elutes in mid-polarity fractions.
  • Step 3 : Verify purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Q. How is the structural configuration of this compound confirmed experimentally?

Methodological Answer: Structural elucidation relies on spectroscopic techniques :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra. Key signals include a cyclohexenone carbonyl peak (~207 ppm in 13C^{13}C-NMR) and characteristic methyl/isopropyl proton couplings .
  • X-ray Crystallography : For absolute configuration determination, crystallize the compound and solve the structure (if suitable crystals are obtained).

Advanced Research Questions

Q. How do environmental factors influence this compound biosynthesis in Mentha species?

Methodological Answer: To study environmental effects, design controlled growth experiments with variables like light intensity, soil pH, and nutrient availability:

  • Experimental Design : Grow Mentha haplocalyx clones under varying conditions in greenhouse trials. Harvest leaves at identical growth stages.
  • Metabolite Profiling : Use GC/MS to quantify this compound and related monoterpenes. Correlate concentrations with environmental parameters.
  • Findings : Evidence suggests this compound levels are higher in plants grown in alkaline soils and moderate sunlight, linked to stress-induced terpene synthase activity .

Q. How can contradictory bioactivity data for this compound across studies be resolved?

Methodological Answer: Address discrepancies through systematic meta-analysis :

  • Data Harmonization : Standardize variables such as plant source (e.g., Mentha longifolia vs. M. haplocalyx), extraction method (steam vs. solvent), and bioassay type (e.g., larvicidal vs. antimicrobial).
  • Statistical Modeling : Apply multivariate regression to isolate confounding factors. For example, a study showing weak larvicidal activity of this compound (83.51% purity) may conflict with others due to differences in mosquito species or assay protocols .

Q. What methodologies are effective in studying this compound’s oxidative degradation?

Methodological Answer: Investigate degradation pathways using kinetic and stability studies :

  • Accelerated Stability Testing : Expose this compound to heat (40–60°C), UV light, or oxidizing agents (e.g., H2_2O2_2). Monitor degradation via GC/MS or HPLC.
  • Mechanistic Analysis : Identify decomposition products (e.g., piperitenone oxide) and propose reaction pathways. For example, acidic conditions promote epoxide ring-opening, forming diols .
  • Safety Considerations : Follow EH&S guidelines for peroxide-forming chemicals, as degradation may yield unstable intermediates .

Q. Key Considerations for Experimental Design

  • Reproducibility : Document methods in detail, including instrument parameters and purity thresholds, per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
  • Data Validation : Cross-reference results with authoritative databases like NIST Chemistry WebBook for spectral matches .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Piperitenone Oxide

Structural Differences: Piperitenone oxide (C₁₀H₁₄O₂; molecular weight 166.22) shares the same molecular formula as piperitone oxide but differs in functional group arrangement, featuring a ketone and epoxide group (IUPAC: 6-methyl-3-(1-methylethyl)-7-oxabicyclo[4.1.0]hept-2-en-2-one) . Bioactivity:

  • Exhibits stronger repellent activity against Aedes aegypti and Anopheles stephensi due to lower volatility and synergistic effects with this compound .
  • Demonstrates potent antimicrobial and antifungal properties, outperforming this compound in suppressing Fusarium spp. .
    Occurrence : Found in Mentha longifolia (30.1% of EO) and Plectranthus incanus (41.5% of EO) .

Piperitone

Structural Differences: Piperitone (C₁₀H₁₆O; molecular weight 152.23) lacks the epoxide ring, containing a ketone group instead (IUPAC: 6-isopropyl-3-methylcyclohexanone). Bioactivity:

  • Primarily associated with antifungal effects, e.g., against Tribolium confusum .
  • Less bioactive in cardiovascular or cholesterol modulation compared to this compound .
    Occurrence : Dominates in Artemisia judaica (up to 71.1% of EO) and Siparuna robusta (15.14% in leaves) .

Pulegone and Menthone

Structural Context: Both are precursors in the monoterpene biosynthesis pathway. Pulegone is oxidized to piperitenone oxide, which is further reduced to this compound . Bioactivity:

  • Pulegone: Toxic at high doses but contributes to insecticidal properties in Mentha spp. .
  • Menthone: Less bioactive in repellency but correlates negatively with pulegone content during plant growth stages .

Quantitative and Functional Comparison

Table 1: Concentration Ranges in Essential Oils

Compound Plant Source Concentration Range (%) Key References
This compound Mentha longifolia (Turkey) 19.72–45.5
Siparuna robusta (flowers) 45.6
Piperitenone oxide Mentha longifolia (Turkey) 30.1–49.1
Plectranthus incanus 41.5
Piperitone Artemisia judaica (Algeria) 61.9–71.1
Siparuna robusta (leaves) 15.14

Table 2: Bioactivity Profiles

Compound Key Bioactivities Mechanism/Notes References
This compound PCSK9 inhibition (IC₅₀: 12.5 µM), insecticidal (mosquito larvae), antinociceptive Synergistic with phytosterols in EOs
Piperitenone oxide Mosquito repellency, antifungal (Fusarium spp.), antimicrobial Higher efficacy in vapor phase
Piperitone Antifungal, mild insect repellency Limited role in mammalian systems

Chemotypic and Geographic Variability

  • Chemotypes: Mentha longifolia populations exhibit chemotypes rich in this compound (Turkey) or piperitenone oxide (India) . Calamintha nepeta from Greece shows trans-piperitone oxide (30.5%) as a dominant variant .
  • Geographic Influence : Mentha longifolia from Morocco contains cis-carveol (53–78%), while Iranian variants prioritize limonene and trans-piperitol .

Challenges in Isolation and Identification

  • Chromatographic Co-elution : this compound isomers co-elute with piperitone on DB-5MS columns, complicating quantification .
  • Stereochemical Complexity : The (1S,2S,4S) configuration of this compound influences its solubility and bioactivity but requires NMR or chiral columns for confirmation .

Preparation Methods

Extraction from Natural Sources

Piperitone oxide is commonly isolated from essential oils of plants, particularly from species like Mentha spicata (spearmint). The extraction involves:

  • Plant Material Collection and Preparation: Wild-growing Mentha spicata is harvested, air-dried, and cut into small pieces.
  • Hydrodistillation: Approximately 500 g of dried plant material is subjected to hydrodistillation for 3 hours using a Clevenger-type apparatus.
  • Oil Collection and Purification: The essential oil (yield approx. 1.8 mL per 100 g dry weight) is dried over anhydrous magnesium sulfate, filtered, and stored at −22°C.
  • Fractionation: The crude essential oil is fractionated by column chromatography on silica gel, eluted with a gradient of solvents (pentane and diethyl ether), yielding a yellowish oil identified as (+)-piperitone oxide (PEO), a mixture of cis and trans isomers, with a yield of about 1.6 g from 4 g crude oil.

Key Data from Natural Extraction:

Step Conditions/Details Yield/Result
Plant material Mentha spicata, air-dried, 500 g Essential oil: 1.8 mL/100 g dry wt
Hydrodistillation 3 hours, Clevenger apparatus Crude EO with 50.9% PEO content
Chromatographic fractionation Silica gel, pentane+diethyl ether gradient 1.6 g PEO from 4 g crude EO

The enantiomeric excess of this compound extracted from spearmint varies; for example, a sample from Bangkok showed 66% ee by chiral HPLC analysis.

Chemical Synthesis via Epoxidation of Piperitenone

A widely studied synthetic route to this compound involves the epoxidation of piperitenone , a related monoterpene ketone. This method is notable for its selectivity and mild conditions:

  • Reagents and Conditions: Piperitenone is reacted with hydrogen peroxide in a phosphate buffer under weak basic conditions (pH ~7.5 to 8.5).
  • Reaction Time and Temperature: The reaction is typically performed at low temperatures (e.g., −10°C for extended periods like 117 hours) to maximize yield and selectivity.
  • Product Isolation: After quenching with water, the organic layer is extracted with hexane, washed, dried, and purified by silica gel chromatography (hexane/ethyl acetate = 30:1).
  • Yields: The epoxidation yields racemic piperitenone oxide in about 24%, alongside minor byproducts such as trans-piperitenone dioxide (17%) and recovered starting material (56%).

Summary Table of Synthetic Steps for Piperitone:

Step Reaction Description Conditions Yield/Notes
A MIBK + formaldehyde, HCl catalysis → 3-sec.-propyl-3-butene-2-one 0–140°C (preferably 50–80°C) Yield ~47% (MIBK recovery by distillation)
B Michael addition with acetylacetic ester, alkaline catalyst 0–25°C, methanol/ethanol/THF solvent Yield ~75%
C Intramolecular aldol condensation 50–55°C, toluene solvent Reaction completion confirmed by GC
D Hydrolysis and acidifying decarboxylation Alkaline conditions Target piperitone obtained

This route is classical and scalable, providing a foundation for further epoxidation to this compound.

Analytical and Structural Characterization

  • NMR and NOESY: Detailed NMR studies confirm the stereochemistry of this compound and related epoxides, distinguishing cis/trans isomers and confirming trans relationships in piperitenone dioxide.
  • Chiral HPLC: Used for optical resolution of racemic piperitenone oxide, achieving enantiomeric excess greater than 98% for both enantiomers.
  • DFT Calculations: Support the stereochemical assignments and reaction mechanisms in epoxidation.

Properties

CAS No.

5286-38-4

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h6-7,9H,4-5H2,1-3H3

InChI Key

IAFONZHDZMCORS-UHFFFAOYSA-N

SMILES

CC(C)C1CCC2(C(C1=O)O2)C

Canonical SMILES

CC(C)C1CCC2(C(C1=O)O2)C

Key on ui other cas no.

5286-38-4

Origin of Product

United States

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